Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate
Brand Name: Vulcanchem
CAS No.: 1823389-42-9
VCID: VC5077131
InChI: InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O
Molecular Formula: C12H19N3O3
Molecular Weight: 253.302

Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate

CAS No.: 1823389-42-9

Cat. No.: VC5077131

Molecular Formula: C12H19N3O3

Molecular Weight: 253.302

* For research use only. Not for human or veterinary use.

Tert-Butyl 7-Hydroxy-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate - 1823389-42-9

Specification

CAS No. 1823389-42-9
Molecular Formula C12H19N3O3
Molecular Weight 253.302
IUPAC Name tert-butyl 7-hydroxy-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Standard InChI InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-6-9-4-5-13-15(9)8-10(16)7-14/h4-5,10,16H,6-8H2,1-3H3
Standard InChI Key JXWHEDYCAWSYQE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)O

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, tert-butyl 7-hydroxy-7,8-dihydro-4H-pyrazolo[1,5-a] diazepine-5(6H)-carboxylate, reflects its bicyclic architecture, which combines a pyrazole ring fused to a seven-membered diazepine ring. Key identifiers include:

PropertyValueSource
CAS Registry Number1823389-42-9 , 1823809-12-6
Molecular FormulaC₁₂H₁₉N₃O₃ , C₁₂H₁₉N₃O₂
Molecular Weight253.3 g/mol , 237.3 g/mol
Purity≥95% (batch-dependent)

Discrepancies in molecular formula and CAS number across sources suggest potential typographical errors or batch-specific variations. The structure’s defining features include:

  • A pyrazolo[1,5-a] diazepine core, which confers rigidity and hydrogen-bonding capability.

  • A tert-butoxycarbonyl (Boc) group at position 5, enhancing solubility and stability during synthetic manipulations .

  • A hydroxyl group at position 7, enabling further functionalization via esterification or alkylation .

Spectroscopic characterization, as detailed in related diazepine derivatives, reveals distinct NMR signals:

  • ¹H NMR: Protons adjacent to the hydroxyl group (H7) resonate as multiplet signals at 4.89–5.17 ppm, while H6 protons appear at 3.16–3.50 ppm .

  • IR Spectroscopy: Stretching vibrations for the hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups confirm functional group presence .

Synthetic Methodologies

Patent-Based Synthesis (CN107235982B)

A six-step synthesis route, patented in 2017, begins with 1,1-dimethoxypropan-2-one and proceeds via cyclocondensation, hydrolysis, and Boc protection :

  • Cyclocondensation: Reaction with hydrazine derivatives forms the pyrazole ring.

  • Diazepine Formation: Intramolecular cyclization in formic acid yields the diazepine core.

  • Hydroxylation: Oxidation or hydrolysis introduces the hydroxyl group at position 7.

  • Boc Protection: Tert-butyl dicarbonate reacts with the amine intermediate to install the Boc group.

Physicochemical Properties

Limited experimental data are available, but predictions and analog comparisons suggest:

PropertyValueSource
Melting Point55–57°C (analog )
Boiling Point438.1±40.0°C (predicted)
Density1.24±0.1 g/cm³ (predicted)
logP1.8 (estimated)Calculated

The Boc group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

SupplierPurityPrice (100 mg)Source
AstaTech, Inc.≥95%€388.82
Abosyn≥95%$188.00

Applications remain exploratory, but structural analogs feature in:

  • Pharmaceutical Intermediates: Diazepine derivatives exhibit anxiolytic and anticonvulsant activity .

  • Chemical Biology: The Boc group facilitates peptide coupling in probe synthesis .

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step routes necessitate optimization for industrial-scale production.

  • Data Gaps: Experimental physicochemical and pharmacological data are sparse.

Future research should prioritize:

  • Derivatization Studies: Exploring substitutions at positions 5 and 7 to enhance bioactivity.

  • Process Optimization: Catalytic methods to improve yield and reduce waste.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator